5,5'-DI(4-Biphenylyl)-2,2'-bithiophene (BP2T, CAS 175850-28-9) is a crystalline, biphenyl end-capped p-type organic semiconductor distinguished by its ability to support both high charge carrier mobility and solid-state luminescence. Unlike standard high-mobility acenes that suffer from severe luminescence quenching in the solid state, BP2T maintains a robust photoluminescence quantum yield (PLQY) alongside field-effect hole mobilities that can exceed 0.5 cm2/Vs in optimized single crystals [1]. For industrial and laboratory procurement, BP2T serves as a dual-function active material and structural templating agent, specifically suited for organic light-emitting transistors (OLETs), air-stable ambipolar heterojunctions, and advanced neuromorphic sensors [2].
Substituting BP2T with a benchmark p-type semiconductor like pentacene results in a critical failure for optoelectronic applications; while pentacene offers high hole mobility, its photoluminescence is nearly zero, rendering it useless for organic light-emitting transistors (OLETs) [1]. Conversely, replacing BP2T with standard luminescent dyes sacrifices the charge transport network required for electrical switching. Furthermore, utilizing unsubstituted oligothiophenes (such as sexithiophene) compromises film morphology. BP2T’s biphenyl end-caps enforce a highly planar molecular conformation with an exceptionally small tilting angle, which is necessary to form dense H-aggregates and act as a structural templating layer for subsequent heterojunction deposition [2]. Generic substitution inevitably forces a compromise between mobility, luminescence, and processability.
In single-crystal configurations, BP2T achieves a measurable balance of electrical and optical performance, demonstrating a solid-state photoluminescence quantum yield (PLQY) of 25–38% alongside hole mobilities up to 0.54 cm2/Vs [1]. In direct contrast, the industry-standard p-type semiconductor pentacene, while capable of mobilities >1 cm2/Vs, exhibits near-zero PLQY due to severe solid-state quenching [2]. This dual functionality eliminates the need to blend separate transport and emissive materials, simplifying device architecture.
| Evidence Dimension | Solid-State PLQY and Hole Mobility |
| Target Compound Data | BP2T: PLQY 25–38%, Hole Mobility up to 0.54 cm2/Vs |
| Comparator Or Baseline | Pentacene: Mobility >1 cm2/Vs, PLQY ~0% |
| Quantified Difference | BP2T provides >25% absolute increase in PLQY while maintaining functional OLET mobility. |
| Conditions | Single-crystal organic field-effect transistor (OFET) architecture at room temperature. |
Procuring BP2T allows engineers to design single-layer organic light-emitting transistors without sacrificing electrical switching speeds.
When used as a bottom layer in an organic heterojunction with F16CuPc, BP2T enables highly balanced, air-stable ambipolar transport. The BP2T/F16CuPc bilayer achieves a hole mobility of 0.04 cm2/Vs and an electron mobility of 0.036 cm2/Vs using symmetrical Au electrodes [1]. Standard p-type/n-type pairings typically suffer from severe injection barriers or highly unbalanced transport (often differing by orders of magnitude) [2]. The matched d-spacing and specific interface band bending confined to the BP2T layer allow mobile charge carriers to accumulate efficiently at both sides of the interface.
| Evidence Dimension | Ambipolar Field-Effect Mobility |
| Target Compound Data | BP2T/F16CuPc: Hole = 0.04 cm2/Vs, Electron = 0.036 cm2/Vs |
| Comparator Or Baseline | Standard unoptimized bilayers: Mobility mismatch of 10x to 100x between carriers. |
| Quantified Difference | Near 1:1 balanced ambipolar mobility with eliminated injection barriers. |
| Conditions | BP2T/F16CuPc double-layer OFET with symmetrical Au source/drain electrodes in air. |
Ensures reliable procurement for complementary MOS-like organic inverters requiring balanced, single-step ambipolar operation in ambient conditions.
BP2T functions effectively as a structural templating layer to control the morphology of subsequently deposited films. Depositing a 5 nm layer of BP2T at a slow growth rate (0.15 Å/s) on ITO/PEDOT:PSS induces the growth of large crystalline plates. When a ZnPc donor layer is grown on top of this BP2T template, the ZnPc grain size increases significantly, reducing interfacial traps and improving the effective carrier mobility to ~0.10 cm2/Vs [1]. In contrast, ZnPc grown directly on bare ITO or standard PEDOT:PSS forms smaller grains with higher defect densities, impeding carrier extraction.
| Evidence Dimension | Effective Carrier Mobility (via TRMC) and Grain Morphology |
| Target Compound Data | ZnPc on 5 nm BP2T template: Mobility ~0.10 cm2/Vs with large crystalline grains |
| Comparator Or Baseline | ZnPc on bare ITO/PEDOT:PSS: Mobility ~0.091 cm2/Vs with small, trap-heavy grains |
| Quantified Difference | ~10% mobility boost and significantly longer carrier lifetime due to reduced grain boundary defects. |
| Conditions | Time-resolved microwave conductivity (TRMC) on ZnPc films grown over 5 nm BP2T templating layers. |
Provides a manufacturability advantage by allowing buyers to use BP2T as a yield-enhancing structural modifier for overlaid organic semiconductor films.
The structural design of BP2T, featuring biphenyl end-caps on a bithiophene core, strictly enforces a planar molecular conformation. X-ray crystallographic data reveals that BP2T molecules exhibit an extremely small tilting angle of just 1.2° within the crystal lattice, leading to a high packing density of 1.373 g/cm3 [1]. Standard unsubstituted oligothiophenes (such as sexithiophene) adopt zigzag conformations with significantly larger tilting angles, resulting in looser packing and higher susceptibility to thermal degradation or structural disorder [1]. This tight H-aggregate stacking in BP2T maximizes π-π orbital overlap.
| Evidence Dimension | Molecular Tilting Angle and Packing Density |
| Target Compound Data | BP2T: Tilting angle = 1.2°, Density = 1.373 g/cm3 |
| Comparator Or Baseline | Unsubstituted oligothiophenes: Larger tilting angles and lower packing densities. |
| Quantified Difference | Near-zero tilting angle ensures highly planar, dense H-aggregate formation. |
| Conditions | Single-crystal X-ray diffraction at standard temperature and pressure. |
Guarantees high lot-to-lot reproducibility and thermal stability, reducing the risk of phase-transition-induced device failure during procurement and scale-up.
Because BP2T simultaneously provides high hole mobility and a solid-state PLQY of up to 38%, it is a highly effective active layer for OLETs. It allows manufacturers to combine electrical switching and light emission within a single crystalline layer, avoiding the complex multi-layer architectures required when using non-emissive high-mobility materials like pentacene [1].
BP2T is a highly effective p-type precursor for fabricating balanced ambipolar heterojunctions with F16CuPc. Its specific band-bending characteristics and matched d-spacing enable near 1:1 balanced electron and hole mobilities (~0.04 cm2/Vs), making it highly suitable for procuring materials for low-power, air-stable organic logic circuits [2].
In thin-film manufacturing workflows, an ultra-thin (5 nm) layer of BP2T can be deployed as a structural templating agent over ITO or PEDOT:PSS. This processability advantage forces subsequent donor materials, such as ZnPc, to grow into larger crystalline grains, thereby reducing defect density and improving overall charge carrier extraction in solar cell applications [3].
Recent advancements leverage the distinct phase behaviors of BP2T (bulk vs. thin-film phases) for neuromorphic computing. The bulk phase of BP2T exhibits specific charge-trapping interactions with H2O molecules, allowing it to act as an analog synaptic sensor that converts human respiratory airflow and ambient UV light into processable currents for wearable health monitoring [4].